molecular formula C18H18FNO4 B2822165 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate CAS No. 878578-44-0

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate

Cat. No.: B2822165
CAS No.: 878578-44-0
M. Wt: 331.343
InChI Key: ZHQVAPRNMBICQX-UHFFFAOYSA-N
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Description

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate is a chemical compound with the molecular formula C18H18FNO4 and a molecular weight of 331.343 This compound is known for its unique structural features, which include a phenylethyl group, a carbamoyl group, and a fluoro-methoxy substituted benzoate group

Mechanism of Action

Mode of Action

The mode of action of “[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate” is currently unknown due to the lack of specific information . .

Action Environment

The action of “[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate” can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2-phenylethylamine with a suitable carbamoylating agent under controlled conditions.

    Esterification: The carbamoyl intermediate is then esterified with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups on the benzoate ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate can be compared with similar compounds such as:

    4-Iodobenzoic acid: Similar in structure but contains an iodine atom instead of a fluoro-methoxy substitution.

    [(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks the fluoro and methoxy groups, resulting in different chemical reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-23-16-8-7-14(11-15(16)19)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQVAPRNMBICQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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